molecular formula C33H28O8 B1602193 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate CAS No. 103637-48-5

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate

Cat. No. B1602193
M. Wt: 552.6 g/mol
InChI Key: RXULRQCENNCUGC-UHFFFAOYSA-N
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Description

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate is a chemical compound with the molecular formula C33H28O8 and a molecular weight of 552.57 . It is registered under the CAS Registry Number 103637-48-5 .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate consists of a propyl methacrylate backbone with two benzoyl-3-hydroxyphenoxy groups attached at the 1 and 3 positions .


Physical And Chemical Properties Analysis

This compound is insoluble with a solubility of 3.4E -5 g/L at 25 ºC . It has a density of 1.276±0.06 g/cm3 at 20 ºC 760 Torr .

Scientific Research Applications

Photosensitive Polymers

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate is utilized in the synthesis of photosensitive polymers. These polymers exhibit UV absorbing properties similar to the monomer itself, and are formed through radical uni- and co-polymerization processes. This application is significant in the development of materials with specific optical properties (Bartels et al., 1989).

Dental Composite Materials

This compound plays a crucial role in dental sciences, specifically in the synthesis of monomers like BHEP and MEHP used in dental composites. Its reaction with various agents results in monomers with distinct properties, contributing to the development of dental materials with improved characteristics (Ghaemy et al., 2007).

Polymer Science

In the field of polymer science, this compound is essential for studying the copolymerization of various comonomers. It contributes to the understanding of polymer properties such as Young's modulus, suggesting potential applications in improved dental materials (Davy & Braden, 1991).

Photopolymerization

This chemical is integral in the study of photopolymerization of multifunctional methacrylates. It aids in understanding the conversion rates and mechanical properties of composite resins, which are crucial for dental applications (Ahn et al., 1999).

Thermal Degradation Behavior

The compound is also used to investigate the thermal degradation behavior of polymers. Such studies are pivotal in understanding the stability and degradation mechanisms of various polymeric materials (Coskun et al., 2003).

Free Radical Polymerization

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate is significant in exploring the free radical polymerization processes, particularly in dental and orthopedic applications. It helps in understanding the role of various initiators and their impact on polymerization kinetics (Sideridou et al., 2006).

properties

IUPAC Name

1,3-bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28O8/c1-21(2)33(38)41-26(19-39-24-13-15-27(29(34)17-24)31(36)22-9-5-3-6-10-22)20-40-25-14-16-28(30(35)18-25)32(37)23-11-7-4-8-12-23/h3-18,26,34-35H,1,19-20H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXULRQCENNCUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC(COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)COC3=CC(=C(C=C3)C(=O)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073018
Record name 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate

CAS RN

103637-48-5
Record name 2-(4-Benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103637-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-((4-benzoyl-3-hydroxyphenoxy)methyl)ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103637485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

97 g (0.2 mole) of 1,3-bis-(4-benzoyl-3-hydroxyphenoxy)-2-propanol were esterified analogously to Example 1 with 103 g (1.2 moles) of methacrylic acid. Crystallization from ethanol gave 86 g (78 percent of theory) of 1,3-bis-(4-benzoyl-3-hydroxyphenoxy)-prop-2-yl methacrylate in the form of colorless crystals having a melting point of 138° to 139° C. and a purity of 99 percent (HPLC). The UV spectrum gave two absorption maxima at wave lengths of 287 nm (extinction 0.517; extinction coefficient 28,570) and 324 nm (extinction 0.333; extinction coefficient 18,400).
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Bartels, ML Hallensieben, TS Wlbowo, H Wurm - Polymer Bulletin, 1989 - Springer
The commercially available monomeric UV absorber 1,3-bis-(4-benzoyl-3-hydroxyphenoxy)2-propyl methacrylate readily undergoes radical uni- and Co polymerization to yield …
Number of citations: 5 link.springer.com

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